molecular formula C15H13Cl2N3O2 B423121 2-((E)-1-{4-[(3,4-DICHLOROBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE

2-((E)-1-{4-[(3,4-DICHLOROBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE

Cat. No.: B423121
M. Wt: 338.2g/mol
InChI Key: FBEXJRMRYPCAML-UFWORHAWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((E)-1-{4-[(3,4-DICHLOROBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE is an organic compound known for its potential applications in various fields, including chemistry, biology, and medicine. This compound features a hydrazinecarboxamide group attached to a benzylidene moiety, which is further substituted with a 3,4-dichlorobenzyl group. The presence of these functional groups contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((E)-1-{4-[(3,4-DICHLOROBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE typically involves the condensation of 4-[(3,4-dichlorobenzyl)oxy]benzaldehyde with hydrazinecarboxamide under controlled conditions. The reaction is usually carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product. The reaction can be represented as follows:

4-[(3,4-dichlorobenzyl)oxy]benzaldehyde+hydrazinecarboxamide(2E)-2-4-[(3,4-dichlorobenzyl)oxy]benzylidenehydrazinecarboxamide\text{4-[(3,4-dichlorobenzyl)oxy]benzaldehyde} + \text{hydrazinecarboxamide} \rightarrow \text{this compound} 4-[(3,4-dichlorobenzyl)oxy]benzaldehyde+hydrazinecarboxamide→(2E)-2-4-[(3,4-dichlorobenzyl)oxy]benzylidenehydrazinecarboxamide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

2-((E)-1-{4-[(3,4-DICHLOROBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinecarboxamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted hydrazinecarboxamide derivatives.

Scientific Research Applications

2-((E)-1-{4-[(3,4-DICHLOROBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE has been explored for various scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-((E)-1-{4-[(3,4-DICHLOROBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-((E)-1-{4-[(3,4-DICHLOROBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE: can be compared with other hydrazinecarboxamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the 3,4-dichlorobenzyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H13Cl2N3O2

Molecular Weight

338.2g/mol

IUPAC Name

[(E)-[4-[(3,4-dichlorophenyl)methoxy]phenyl]methylideneamino]urea

InChI

InChI=1S/C15H13Cl2N3O2/c16-13-6-3-11(7-14(13)17)9-22-12-4-1-10(2-5-12)8-19-20-15(18)21/h1-8H,9H2,(H3,18,20,21)/b19-8+

InChI Key

FBEXJRMRYPCAML-UFWORHAWSA-N

SMILES

C1=CC(=CC=C1C=NNC(=O)N)OCC2=CC(=C(C=C2)Cl)Cl

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)N)OCC2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)N)OCC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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